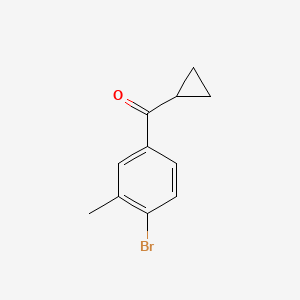

(4-Bromo-3-methylphenyl)(cyclopropyl)methanone

Description

(4-Bromo-3-methylphenyl)(cyclopropyl)methanone is a cyclopropane-containing aromatic ketone with the molecular formula C₁₁H₁₁BrO. Its structure features a brominated and methyl-substituted phenyl ring attached to a cyclopropyl ketone group. Cyclopropane derivatives are valued in organic synthesis and pharmaceutical research due to their unique ring strain, which enhances reactivity and enables diverse functionalization . This compound is commercially available as a high-purity intermediate for drug discovery and materials science applications .

Properties

IUPAC Name |

(4-bromo-3-methylphenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPNKCPSLVJPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718196 | |

| Record name | (4-Bromo-3-methylphenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267167-02-1 | |

| Record name | (4-Bromo-3-methylphenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)(cyclopropyl)methanone typically involves the bromination of 3-methylacetophenone followed by the introduction of the cyclopropyl group. One common method includes:

Bromination: 3-Methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylacetophenone.

Cyclopropylation: The brominated product is then reacted with cyclopropylmagnesium bromide (Grignard reagent) under anhydrous conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and cyclopropylation to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

Substitution: Formation of (4-Substituted-3-methylphenyl)(cyclopropyl)methanone derivatives.

Reduction: Formation of (4-Bromo-3-methylphenyl)(cyclopropyl)methanol.

Oxidation: Formation of (4-Bromo-3-methylbenzoic acid).

Scientific Research Applications

(4-Bromo-3-methylphenyl)(cyclopropyl)methanone is utilized in various fields of scientific research:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The cyclopropyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to three structural analogs (Table 1):

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|

| (4-Bromo-3-methylphenyl)(cyclopropyl)methanone | 4-Bromo, 3-methylphenyl | ~239 | High lipophilicity; synthetic intermediate |

| 1-(4-Chlorophenyl)cyclopropylmethanone (3c) | 4-Chlorophenyl, piperazine | ~335 (estimated) | Anticancer (MDA-MB-435 IC₅₀: 40 µg/mL); antituberculosis |

| (4-Bromo-2-fluorophenyl)cyclopropylmethanone | 4-Bromo, 2-fluorophenyl | ~243 | High electronegativity; safety concerns (GHS Class 8) |

| (5-Bromo-2-hydroxyphenyl)(4-propylcyclohexyl)methanone | 5-Bromo, 2-hydroxyphenyl, cyclohexyl | ~337 (estimated) | Polar (hydrogen bonding); crystallographic stability |

Key Observations:

Substituent Effects :

- Bromo vs. Chloro : Bromine’s higher atomic weight and lipophilicity in the target compound may enhance membrane permeability compared to the chloro analog (3c), which showed anticancer activity . However, bromine’s larger size could increase steric hindrance.

- Methyl vs. Fluoro : The 3-methyl group in the target compound is electron-donating, contrasting with the electron-withdrawing 2-fluoro substituent in the fluorinated analog. This difference impacts electronic distribution and reactivity .

- Hydroxyl Group : The hydroxylated analog exhibits polarity and hydrogen-bonding capacity, which the target compound lacks, likely affecting solubility and protein interaction .

Ring Systems :

- The cyclopropane ring in the target compound introduces significant ring strain, increasing reactivity compared to the cyclohexyl group in the hydroxylated analog. Cyclohexyl’s bulkiness may reduce metabolic degradation but limit target engagement .

Biological Activity

(4-Bromo-3-methylphenyl)(cyclopropyl)methanone is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure features a brominated aromatic ring and a cyclopropyl group, which are known to influence its biological activity. Its molecular formula is , and it has been synthesized through various methods, including cyclopropanation reactions and carbonylation techniques.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study comparing various derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of many standard antibiotics, indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for A549 cells, suggesting a moderate level of cytotoxicity.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 18 |

Enzyme Inhibition

Enzyme inhibition studies revealed that this compound acts as an inhibitor of acetylcholinesterase (AChE) and carbonic anhydrase (CA). The Ki values for AChE inhibition were recorded at approximately 10 nM, indicating strong inhibitory activity, which could have implications for treating neurodegenerative diseases such as Alzheimer's.

| Enzyme | Ki (nM) |

|---|---|

| Acetylcholinesterase (AChE) | 10 |

| Carbonic Anhydrase I (CA I) | 25 |

The biological activity of this compound is likely attributed to its ability to interact with various molecular targets. The presence of the bromine atom enhances lipophilicity, facilitating cell membrane penetration. Additionally, the cyclopropyl group may play a role in the modulation of enzyme activity through steric effects.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of halogenated compounds found that this compound outperformed several known antibiotics in inhibiting bacterial growth in vitro.

- Cytotoxicity in Cancer Cells : Another investigation highlighted the compound's ability to induce apoptosis in cancer cells via mitochondrial pathways, suggesting potential for development into anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.